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molecular formula C14H11NO4S B8412208 3-(4-Methyl-2-nitro-phenylsulfanyl)-benzoic acid

3-(4-Methyl-2-nitro-phenylsulfanyl)-benzoic acid

Cat. No. B8412208
M. Wt: 289.31 g/mol
InChI Key: NZAYEYUMEIOWIR-UHFFFAOYSA-N
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Patent
US08338605B2

Procedure details

The product from Example 84a (0.94 g, 3.29 mmol) was reacted with 3-mercapto-benzoic acid (0.51 g, 3.31 mmol) as described in Example 84b to give the title compound (0.77 g, 80%).
Name
product
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:17]=[CH:16][C:12](C(O)=O)=[CH:11][CH:10]=2)=[C:4]([N+:18]([O-:20])=[O:19])[CH:3]=1.SC1C=C(C=CC=1)[C:25]([OH:27])=[O:26]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:10]=[C:11]([CH:12]=[CH:16][CH:17]=2)[C:25]([OH:27])=[O:26])=[C:4]([N+:18]([O-:20])=[O:19])[CH:3]=1

Inputs

Step One
Name
product
Quantity
0.94 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)SC1=CC=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
0.51 g
Type
reactant
Smiles
SC=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1)SC=1C=C(C(=O)O)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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